Benzoxazole, 5-methyl-2-(2-thienyl)-
Description
Historical Context and Evolution of Benzoxazole (B165842) Research
The study of benzoxazoles dates back over a century, with initial research focusing on their fundamental synthesis and reactivity. amazonaws.com Early methods for constructing the benzoxazole ring system often involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. ijpbs.com Over the years, synthetic methodologies have evolved significantly, with the development of milder and more efficient protocols. These include transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and the use of green catalysts, which have expanded the accessibility and diversity of benzoxazole derivatives. nih.govorganic-chemistry.org This continuous refinement of synthetic strategies has been a key driver in the sustained interest in benzoxazole chemistry.
Academic Significance of Benzoxazole Derivatives in Chemical Science
The academic significance of benzoxazole derivatives is multifaceted, spanning medicinal chemistry, materials science, and diagnostics. nih.govontosight.ai In the pharmaceutical arena, the benzoxazole scaffold is a component of numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. amazonaws.comontosight.aijocpr.com Their ability to act as isosteres of naturally occurring nucleic bases, such as adenine (B156593) and guanine, allows them to interact with various biomolecules.
Beyond their medicinal applications, benzoxazoles are valued in materials science for their unique photophysical properties. Many derivatives are highly fluorescent, leading to their use as optical brighteners, fluorescent probes, and organic light-emitting diodes (OLEDs). ontosight.ai The tunable nature of their fluorescence through substitution on the benzoxazole core makes them attractive for developing advanced materials with specific optical characteristics.
Overview of 2-Substituted Benzoxazoles with Heteroaromatic Moieties
The synthesis of 2-heteroaromatic substituted benzoxazoles is typically achieved through the condensation of a 2-aminophenol (B121084) with a heteroaromatic carboxylic acid or aldehyde. nih.gov The electronic nature of the heteroaromatic ring can significantly impact the reactivity of the starting materials and the properties of the resulting benzoxazole. For instance, electron-rich heterocycles can enhance the fluorescence quantum yield of the final compound.
Research Rationale for Benzoxazole, 5-methyl-2-(2-thienyl)-
While specific research dedicated solely to Benzoxazole, 5-methyl-2-(2-thienyl)- is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed based on the established properties of its constituent parts.
The inclusion of a thiophene (B33073) ring at the 2-position is a known strategy for generating compounds with interesting biological activities and photophysical properties. ontosight.aitandfonline.com Thiophene-containing benzoxazoles have been explored for their potential as fluorescent dyes and have shown promise in various therapeutic areas. tandfonline.com
The methyl group at the 5-position of the benzoxazole ring can also influence the molecule's properties. It can enhance lipophilicity, which may affect cell membrane permeability and biological activity. Furthermore, the position of the methyl group can fine-tune the electronic environment of the benzoxazole system, potentially altering its fluorescence characteristics and interaction with biological targets. researchgate.net
Therefore, the research rationale for studying Benzoxazole, 5-methyl-2-(2-thienyl)- is based on the principle of molecular hybridization. By combining these three key structural motifs—the benzoxazole core, the 2-thienyl substituent, and the 5-methyl group—chemists can explore the synergistic effects of these components. The primary goals of such research would likely be:
To synthesize and characterize a novel heterocyclic compound.
To investigate its photophysical properties , such as absorption and fluorescence, to assess its potential in materials science.
To evaluate its biological activity against various targets to explore its medicinal chemistry applications.
The systematic study of such derivatives contributes to a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) within the broader class of benzoxazole compounds.
Detailed Research Findings
Specific experimental data for Benzoxazole, 5-methyl-2-(2-thienyl)- is scarce in the reviewed literature. However, data for closely related compounds provide insights into the expected properties of this molecule.
For instance, the synthesis of similar 2-thienyl benzoxazoles has been reported, typically through the condensation of the appropriately substituted 2-aminophenol with a thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid. nih.gov The reaction conditions often involve heating in the presence of a catalyst.
Spectroscopic characterization of such compounds would be expected to show characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the protons and carbons of the benzoxazole, methyl, and thienyl moieties. The photophysical properties are also of significant interest. Related 2-heteroaryl benzoxazoles are known to be fluorescent, and the introduction of the methyl group at the 5-position could potentially modulate the emission wavelength and quantum yield. ontosight.ai
While no specific biological activity data for Benzoxazole, 5-methyl-2-(2-thienyl)- was found, the broader class of 2-thienyl benzoxazoles has been investigated for antimicrobial and anticancer activities. ontosight.airesearchgate.net Therefore, it is plausible that this specific derivative could exhibit similar biological properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
312921-71-4 |
|---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-methyl-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H9NOS/c1-8-4-5-10-9(7-8)13-12(14-10)11-3-2-6-15-11/h2-7H,1H3 |
InChI Key |
ACFQJCVPMKDAQE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CS3 |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For Benzoxazole (B165842), 5-methyl-2-(2-thienyl)-, both proton (¹H) and carbon-13 (¹³C) NMR studies are instrumental in confirming its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR analysis of Benzoxazole, 5-methyl-2-(2-thienyl)- allows for the identification and assignment of each proton in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) reveal the electronic environment and neighboring protons for each hydrogen atom.
¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
Detailed research findings regarding specific chemical shifts and coupling constants for the protons of the benzoxazole and thienyl rings, as well as the methyl group, are not currently available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom in Benzoxazole, 5-methyl-2-(2-thienyl)- gives a distinct signal, and its chemical shift is indicative of its bonding and functional group.
¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
|---|
Specific chemical shift assignments for the carbon atoms of the benzoxazole ring, the thienyl moiety, and the methyl substituent have not been reported in available scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands in the IR spectrum of Benzoxazole, 5-methyl-2-(2-thienyl)- would confirm the presence of key structural features such as the C=N bond of the oxazole (B20620) ring, aromatic C-H bonds, and C-O-C stretching.
IR Spectroscopy Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|
While general characteristic peaks for benzoxazole and thienyl structures are known, specific experimental IR data for this compound is not publicly documented.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For Benzoxazole, 5-methyl-2-(2-thienyl)-, mass spectrometry would confirm the molecular formula, C₁₂H₉NOS. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight, and various fragment ions that can help to piece together the structure.
Detailed experimental data on the mass-to-charge ratio (m/z) of the molecular ion and significant fragments for Benzoxazole, 5-methyl-2-(2-thienyl)- are not available in the reviewed literature.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial method for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For Benzoxazole, 5-methyl-2-(2-thienyl)-, with a molecular formula of C₁₂H₉NOS, the theoretical elemental composition can be calculated. Experimental analysis would then be compared to these theoretical values to verify the purity and composition of the synthesized compound.
Elemental Analysis Data Table
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 66.95 | Data not available |
| Hydrogen (H) | 4.21 | Data not available |
| Nitrogen (N) | 6.51 | Data not available |
The experimental percentages from elemental analysis of Benzoxazole, 5-methyl-2-(2-thienyl)- have not been reported in the available scientific literature.
Theoretical and Computational Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and reactivity of benzoxazole (B165842) derivatives. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of molecular behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. nih.gov Studies on related benzoxazole structures often utilize the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization and calculate various molecular parameters. researchgate.netnih.gov These calculations are instrumental in determining optimized molecular geometry, including bond lengths and angles, in the ground state. nih.gov For instance, DFT calculations on similar benzoxazole derivatives have been shown to reproduce experimental data from X-ray crystallography with high accuracy. researchgate.net The optimized geometry provides a stable three-dimensional conformation of the molecule, which is the first step for further computational analysis.
Table 1: Representative Theoretical Bond Lengths and Angles for Benzoxazole Derivatives This table presents typical calculated values for benzoxazole-based structures based on published DFT studies on analogous compounds.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |
|---|---|---|
| Bond Lengths (Å) | C-O (oxazole) | 1.36 - 1.38 |
| C=N (oxazole) | 1.30 - 1.32 | |
| C-C (inter-ring) | 1.45 - 1.48 | |
| **Bond Angles (°) ** | C-O-C | 104 - 106 |
| O-C=N | 115 - 117 | |
| C-N-C | 105 - 107 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential), suitable for electrophilic attack, and blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. In benzoxazole derivatives, the nitrogen atom of the oxazole (B20620) ring and the oxygen atom typically exhibit a strong negative potential, identifying them as key sites for hydrogen bonding and coordination interactions. researchgate.net
Local reactivity descriptors, also derived from DFT calculations, provide quantitative measures of reactivity at specific atomic sites. These include Fukui functions, which help to pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule. researchgate.net
Table 2: Illustrative NBO Analysis Stabilization Energies (E(2)) for Key Intramolecular Interactions in Benzoxazole-like Structures Data is generalized from studies on related heterocyclic compounds.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C=N) | 18 - 25 |
| LP (N) | π* (C-C) | 20 - 30 |
| π (C-C) | π* (C=N) | 15 - 22 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In benzoxazole derivatives, the HOMO is typically distributed over the electron-rich benzoxazole ring system and the thienyl moiety, while the LUMO is often localized across the conjugated system.
Table 3: Representative FMO Energy Values for Benzoxazole Derivatives from DFT Studies Values are illustrative and depend on the specific derivative and computational method.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.5 to -6.5 |
| LUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 3.8 to 4.5 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.govscielo.br For a molecule like 5-methyl-2-(2-thienyl)benzoxazole, MD simulations can reveal how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target like a protein or DNA. scielo.brresearchgate.net
The simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. scielo.br This allows for the exploration of the molecule's conformational landscape, identifying low-energy, stable conformations and the barriers to rotation around single bonds, such as the bond connecting the thienyl ring to the benzoxazole core. scielo.brdiva-portal.orgrug.nl Studies on similar benzoxazole derivatives have used MD simulations to confirm the stability of ligand-receptor complexes, showing minimal structural distortions and stable interactions over the simulation period. nih.govscielo.br The root-mean-square deviation (RMSD) of the atomic positions is often monitored to assess the structural stability of the molecule or a complex throughout the simulation. mdpi.com
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. nih.gov For benzoxazole derivatives, SAR studies are essential for optimizing their therapeutic potential by identifying which functional groups and structural modifications lead to enhanced potency and selectivity. nih.gov
Research on various benzoxazole analogues has shown that the nature and position of substituents on the benzoxazole ring system significantly influence their biological effects. nih.gov For example, introducing small electron-donating groups like a methyl group at the 5-position or electron-withdrawing groups can modulate the electronic properties and, consequently, the binding affinity to biological targets. The substituent at the 2-position, in this case, a thienyl ring, is particularly critical as it often engages in key interactions within the binding pocket of a target protein. nih.gov By systematically modifying these positions and evaluating the resulting changes in activity, predictive SAR models can be developed to guide the design of new, more effective compounds. nih.gov
Table 4: General Structure-Activity Relationship Trends for Benzoxazole Derivatives This table summarizes general findings from SAR studies on various benzoxazole analogues.
| Position of Substitution | Type of Substituent | General Effect on Biological Activity |
|---|---|---|
| Position 2 | Aromatic/Heterocyclic Rings (e.g., Thienyl) | Crucial for target binding; modifications significantly alter potency. |
| Position 5 | Small Alkyl (e.g., Methyl) or Halogen (e.g., Chloro) | Modulates lipophilicity and electronic properties, often enhancing activity. |
| Position 6/7 | Various functional groups | Can influence solubility, metabolic stability, and target selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
No specific QSAR studies featuring Benzoxazole, 5-methyl-2-(2-thienyl)- were found in the reviewed literature. However, QSAR analyses are commonly performed on series of benzoxazole derivatives to understand the structural requirements for their biological activities, such as anticancer or antimicrobial effects. ijpsdronline.comijpsdronline.comnih.gov
A typical QSAR study involves the following steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal (cross-validation) and external validation with a test set of compounds not used in model development.
For a series of benzoxazole analogs, a QSAR model might reveal, for instance, that electron-withdrawing groups at a certain position and a specific range of lipophilicity are favorable for a particular biological activity. This information is invaluable for guiding the optimization of lead compounds.
The following table illustrates the type of data and parameters that would be presented in a QSAR study.
Table 2: Example of a QSAR Model for a Series of Benzoxazole Derivatives (Note: This data is illustrative and not based on published results for the specific compound)
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| N | 30 | Number of compounds in the training set |
| R² | 0.85 | Coefficient of determination (goodness of fit) |
| Q² | 0.75 | Cross-validated R² (internal predictive ability) |
| F-statistic | 45.6 | Statistical significance of the model |
| Equation | pIC₅₀ = 0.5*LogP - 0.2*MW + 1.2*HBA + c | Example QSAR equation |
pIC₅₀: Negative logarithm of the half-maximal inhibitory concentration; LogP: Lipophilicity; MW: Molecular Weight; HBA: Number of Hydrogen Bond Acceptors.
Chemical Reactivity and Derivatization
Aromaticity and Electronic Structure Influence on Reactivity
Theoretical studies using Density Functional Theory (DFT) on similar benzoxazole (B165842) structures help in understanding their reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is directly related to the chemical reactivity of a molecule; a smaller gap often suggests higher reactivity, facilitating charge transfer interactions. researchgate.net In related donor-acceptor systems involving thiophene (B33073) and benzothiazole (B30560) (a close relative of benzoxazole), the relative positions of the rings significantly influence the electronic and photophysical properties. researchgate.net
The planarity of the molecule also plays a role. X-ray crystallography of a similar compound, 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl], shows that the benzoxazole rings are nearly planar and that there is a defined dihedral angle between the thiophene and oxazole (B20620) rings. nih.gov This structural arrangement affects the extent of π-conjugation between the two aromatic systems, which in turn modulates the electronic properties and reactivity of the molecule. Theoretical calculations using the Hückel Molecular Orbital (HMO) method on related 2-(2'-thienyl)benzoxazinone derivatives have shown good correlation between predicted reactivities and experimental findings. nih.gov
Functionalization Strategies and Positions
Functionalization of the Benzoxazole, 5-methyl-2-(2-thienyl)- scaffold can be targeted at several positions, primarily at the C2-position of the benzoxazole core, the benzene (B151609) ring of the benzoxazole, and the thiophene ring. nih.gov Introducing varied substituents is a key strategy for creating libraries of derivatives.
The most reactive position on the thiophene ring towards electrophiles is the C5-position (the carbon adjacent to the sulfur and distal to the benzoxazole ring). Studies on the electrophilic substitution of 2-(2-thienyl)oxazolo[4,5-b]pyridine, a structurally analogous compound, demonstrated that reactions such as nitration, bromination, formylation, and acylation occurred exclusively at the 5-position of the thiophene ring. researchgate.net This high regioselectivity is a common feature in the chemistry of 2-substituted thiophenes.
The benzoxazole nucleus offers other sites for modification. The C2-position is frequently targeted for introducing a wide variety of functional groups, often established during the synthesis of the ring system itself. nih.gov General methods for synthesizing 2-substituted benzoxazoles often involve the cyclization of a 2-aminophenol (B121084) with precursors like aldehydes, carboxylic acids, or β-diketones. ontosight.aiorganic-chemistry.org Additionally, the benzene portion of the benzoxazole ring can undergo substitution, though this typically requires harsher conditions compared to the activation of the thiophene ring. researchgate.net Nucleophilic substitution reactions, including intramolecular Smiles rearrangements, can also be employed to functionalize the benzoxazole ring system.
Table 1: Key Functionalization Reactions and Positions
| Reaction Type | Reagent/Catalyst | Target Position(s) | Product Type | Citation(s) |
| Electrophilic Substitution | Nitrating/Brominating agents | Thiophene C5-position | 5-Nitro/Bromo-thienyl derivative | researchgate.net |
| Acylation | Acyl chlorides | Thiophene C5-position | 5-Acyl-thienyl derivative | researchgate.net |
| C2-Functionalization | Aldehydes, Carboxylic acids | Benzoxazole C2-position | 2-Substituted benzoxazole | nih.govontosight.ai |
| Nucleophilic Substitution | Amines | Benzoxazole C2-position (with leaving group) | 2-Aminobenzoxazole (B146116) derivative |
Reaction Pathways Involving Benzoxazole and Thiophene Moieties
The distinct electronic natures of the benzoxazole and thiophene rings allow for selective chemical transformations. The thiophene ring is generally more susceptible to electrophilic attack, while the benzoxazole ring can be involved in both electrophilic and nucleophilic reactions under specific conditions.
Electrophilic Substitution: The thiophene ring is significantly more activated towards electrophilic substitution than the benzene ring of the benzoxazole moiety. As a result, reactions such as acylation, bromination, nitration, and sulfonation can be directed to the thiophene ring. researchgate.net Depending on the reaction conditions, substitution can sometimes occur on the benzene ring as well. researchgate.net In analogous systems like 1-methyl-5-(2-thienyl)-1H-imidazole, electrophilic attack can occur on both the thiophene and the imidazole (B134444) rings, highlighting the competitive nature of these reactions. osi.lv The primary site of electrophilic attack on the 2-thienyl group is the C5-position. researchgate.net For example, bromination readily yields the 2-(5-bromo-2-thienyl)benzoxazole derivative. nih.gov
Nucleophilic Substitution: Nucleophilic substitution reactions on the benzoxazole ring are also possible, typically requiring the presence of a good leaving group at the 2-position. For instance, a 2-halobenzoxazole can react with an amine in an aromatic nucleophilic substitution (SNAr) reaction to yield a 2-aminobenzoxazole derivative. In related benzoxazinone (B8607429) systems, nucleophiles like amines have been shown to attack the carbonyl carbon at position-4, leading to ring-opening. nih.gov The N-methylation of a 2-methylbenzoxazole, followed by deprotonation, can generate a nucleophilic ketene (B1206846) acetal (B89532) that reacts with electrophiles like acid chlorides. researchgate.net
The sulfur atom in the thiophene ring can be targeted for oxidation and the ring itself can undergo reduction.
Oxidation: The oxidation of thiophenes can lead to thiophene 1-oxides (sulfoxides) or thiophene 1,1-dioxides (sulfones). researchgate.net Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are used for this transformation. The resulting thiophene S-oxides and S,S-dioxides are highly reactive dienes that can participate in Diels-Alder reactions. researchgate.net The extent of oxidation often depends on the amount of oxidizing agent used. researchgate.net
Reduction: The reduction of the thiophene ring is more challenging than for many other aromatic systems due to its aromatic stability. However, both partial and complete reduction can be achieved. researchgate.net Catalytic transfer hydrogenation, for example using ammonium (B1175870) formate (B1220265) and palladium on carbon (Pd/C), has been used to reduce related thieno-pyrimidine systems. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) have also been employed, although they can sometimes lead to the reduction of other functional groups in the molecule. nih.gov The concept of isosterism, which equates the -S- of thiophene with the -CH=CH- of benzene, underscores its aromatic character and relative stability towards reduction. nih.gov
Table 2: Oxidation and Reduction of the Thiophene Moiety
| Transformation | Reagents | Product | Citation(s) |
| Oxidation | m-CPBA (1 equivalent) | Thiophene 1-oxide | researchgate.net |
| Oxidation | m-CPBA (excess) | Thiophene 1,1-dioxide | researchgate.net |
| Reduction | Catalytic Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) | Dihydrothiophene derivative | nih.gov |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Tetrahydrothiophene (thiolane) derivative | researchgate.netnih.gov |
Advanced Applications in Chemical Science
Optoelectronic and Photophysical Applications
The distinct electronic structure of 5-methyl-2-(2-thienyl)benzoxazole underpins its significant potential in optoelectronic and photophysical applications, particularly in the realms of fluorescence and light-emitting devices.
Investigation of Fluorescence Properties and Mechanisms
Benzoxazole (B165842) derivatives are known for their fluorescent properties, and the inclusion of a thienyl group in 5-methyl-2-(2-thienyl)benzoxazole can further enhance these characteristics. The fluorescence of such compounds is influenced by the electronic interactions between the benzoxazole and thienyl ring systems. While specific quantitative data for 5-methyl-2-(2-thienyl)benzoxazole is not extensively documented in publicly available literature, the photophysical properties of similar 2-(2-thienyl)benzazole compounds have been investigated. For instance, the related compound 2-(3-Methyl-5-phenyl-thien-2-yl)benzoxazole has a melting point of 131–132°C. tandfonline.com
The fluorescence mechanism in these types of molecules often involves intramolecular charge transfer (ICT) from the electron-rich thiophene (B33073) ring to the electron-accepting benzoxazole moiety upon photoexcitation. This ICT character can lead to solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. nih.gov The methyl group at the 5-position of the benzoxazole ring can also subtly influence the electronic properties and, consequently, the fluorescence quantum yield and lifetime of the molecule.
Potential in Organic Light-Emitting Devices (OLEDs) and Sensors
Furthermore, the sensitivity of the fluorescence of benzoxazole derivatives to their environment makes them suitable for applications as fluorescent sensors. smolecule.com Changes in the fluorescence intensity or wavelength of 5-methyl-2-(2-thienyl)benzoxazole upon interaction with specific analytes, such as metal ions, could form the basis of a sensing mechanism. mdpi.comrsc.org The thienyl and benzoxazole moieties can both act as potential binding sites for analytes, leading to a measurable change in the photophysical properties of the molecule.
Materials Science and Polymer Chemistry Integration
The incorporation of 5-methyl-2-(2-thienyl)benzoxazole into polymer structures can lead to new materials with enhanced properties, leveraging the unique characteristics of the benzoxazole and thiophene units.
Incorporation into Polymer Matrices for Material Property Modulation
Integrating 5-methyl-2-(2-thienyl)benzoxazole as a functional monomer or a dopant into polymer matrices can significantly modulate the material's properties. For instance, the rigid and aromatic nature of the benzoxazole unit can enhance the thermal stability and mechanical strength of the resulting polymer. rsc.org Aromatic polyimides containing benzoxazole moieties have demonstrated excellent thermal stability with 5% weight loss temperatures exceeding 500°C in a nitrogen atmosphere, along with good mechanical properties, including high tensile strengths and moduli. rsc.org
The incorporation of the thienyl group can also influence the polymer's electronic and optical properties, potentially leading to materials with applications in organic electronics. While specific studies on polymers containing 5-methyl-2-(2-thienyl)benzoxazole are limited, research on related benzoxazole-containing polymers provides a strong indication of their potential for creating high-performance materials. rsc.orgmdpi.com
Ligand Design and Coordination Chemistry
The nitrogen and sulfur atoms within 5-methyl-2-(2-thienyl)benzoxazole make it an excellent candidate for use as a ligand in coordination chemistry, with the potential to form stable complexes with various metal ions.
Formation of Metal Complexes and Their Catalytic Potential
The benzoxazole nitrogen and the thiophene sulfur atoms in 5-methyl-2-(2-thienyl)benzoxazole can act as coordination sites for metal ions, leading to the formation of stable metal complexes. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting metal complexes can exhibit interesting structural, electronic, and magnetic properties.
These metal complexes also have significant potential as catalysts in various organic transformations. The specific metal center and the coordination environment provided by the 5-methyl-2-(2-thienyl)benzoxazole ligand would determine the catalytic activity and selectivity. While the catalytic potential of metal complexes specifically derived from 5-methyl-2-(2-thienyl)benzoxazole has not been extensively explored, related transition metal complexes with thiazole (B1198619) and benzimidazole-containing ligands have shown promise in catalysis. nih.gov Further research in this area could lead to the development of novel and efficient catalysts for a range of chemical reactions.
Exploration as Chiral Auxiliaries and Receptors
Based on available research, the exploration of Benzoxazole, 5-methyl-2-(2-thienyl)- as a chiral auxiliary or receptor is a nascent field. Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to guide the stereochemical outcome of a reaction. wikipedia.org The effectiveness of a chiral auxiliary relies on its ability to be easily installed and removed, and to provide high diastereoselectivity. While various heterocyclic scaffolds have been successfully employed as chiral auxiliaries, specific studies detailing the application of Benzoxazole, 5-methyl-2-(2-thienyl)- in this capacity are not extensively documented.
Similarly, the development of this compound as a chiral receptor for enantioselective recognition remains an area with significant potential for investigation. Chiral receptors are designed to bind selectively with one enantiomer over another, a critical function in processes like enantiomeric separation and sensing. The rigid, planar structure of the benzoxazole core, combined with the electronic properties of the thienyl substituent, could theoretically provide a basis for designing receptors with specific chiral recognition capabilities. However, dedicated research to synthesize and evaluate chiral derivatives of Benzoxazole, 5-methyl-2-(2-thienyl)- for these purposes is required to substantiate this potential.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry investigates the non-covalent interactions that govern the formation of large, well-ordered structures from smaller molecular components. Benzoxazole derivatives, including those with thienyl substituents, are of interest in this area due to their planar aromatic systems which can facilitate various non-covalent interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. For benzoxazole derivatives, this analysis has shown that H···H, H···O/O···H, and H···C/C···H interactions are major contributors to the crystal packing. nih.gov These weak interactions collectively dictate the self-aggregation behavior of the molecules, leading to the formation of ordered assemblies. The interplay of these forces determines the final morphology and properties of the resulting supramolecular structures.
| Interaction Type | Contributing Percentage in a Benzoxazole Derivative Crystal Packing nih.gov |
|---|---|
| H···H | 33.2% |
| H···O/O···H | 19.9% |
| H···C/C···H | 17.8% |
Benzoxazole-containing compounds have been explored for their potential in the development of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. The introduction of a benzoxazole core into a molecule can enhance its potential for mesomorphic behavior due to its rigid and linear structure, which promotes the necessary molecular alignment for liquid crystal formation.
Research has shown that benzoxazole derivatives can exhibit enantiotropic nematic and smectic mesophases. researchgate.net The thermal stability and range of these liquid crystalline phases can be tuned by modifying the terminal alkoxy chain length and introducing lateral substituents, such as fluorine atoms. researchgate.net While specific studies on the liquid crystalline properties of Benzoxazole, 5-methyl-2-(2-thienyl)- are not prominent, the general findings for related benzoxazole structures suggest that it could serve as a valuable building block for new liquid crystalline materials with potentially high birefringence due to its extended π-conjugated system. researchgate.net
Applications in Agrochemical Research
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal and agricultural chemistry due to its presence in numerous biologically active compounds. nih.gov Derivatives of benzoxazole have demonstrated a broad spectrum of activities, making them attractive candidates for the development of new agrochemicals. mdpi.com
The design and synthesis of novel benzoxazole derivatives are actively pursued in the search for new herbicides and fungicides. The structural versatility of the benzoxazole ring allows for modifications at various positions to optimize biological activity and selectivity.
In the realm of fungicides, numerous benzoxazole derivatives have shown potent activity against a range of phytopathogenic fungi. For instance, certain 2-(aryloxymethyl)benzoxazole derivatives have exhibited significant inhibition of mycelial growth for fungi such as Fusarium solani and Botrytis cinerea. mdpi.com The nature and position of substituents on the aryl ring have been found to significantly influence the antifungal efficacy.
| Compound | Target Fungi | IC50 (μg/mL) mdpi.com |
|---|---|---|
| 5a (non-substituted phenyl) | F. solani | 12.27 - 65.25 |
| 5b (fluorine group) | F. solani, A. solani, C. gloeosporioides, M. oryzae, B. cinerea | 15.98 - 32.78 |
| 5h | F. solani | 4.34 |
| Hymexazol (Positive Control) | F. solani | 38.92 |
With respect to herbicidal applications, derivatives of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles, which share structural similarities with the thienyl-substituted benzoxazole, have been identified as potent inhibitors of transketolase, a key enzyme in plant metabolism. nih.gov This suggests that the 2-(2-thienyl) substituent in Benzoxazole, 5-methyl-2-(2-thienyl)- could be a valuable feature for designing new herbicides. These compounds have shown significant post-emergence herbicidal activity against weeds like Amaranthus retroflexus and Digitaria sanguinalis, with some demonstrating good crop selectivity. nih.gov
The synthesis of such agrochemically relevant derivatives often involves the condensation of substituted 2-aminophenols with appropriate carboxylic acids or aldehydes, followed by further functionalization to introduce desired moieties. nih.gov The continued exploration of derivatives of Benzoxazole, 5-methyl-2-(2-thienyl)- holds promise for the discovery of new and effective agrochemicals.
Future Research Directions and Unexplored Avenues
Development of Novel and Atom-Economical Synthetic Routes
Key areas for development include:
Catalytic Systems: Exploration of novel catalysts, such as nanocatalysts, ionic liquids, and metal-organic frameworks, could lead to milder reaction conditions, shorter reaction times, and higher yields. nih.gov For instance, the use of a titania-supported iridium catalyst has shown promise for the acceptor-less dehydrogenative synthesis of 2-substituted benzoxazoles from primary alcohols, a method that generates minimal waste. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for synthesizing benzoxazole (B165842) derivatives. rsc.orgrsc.org These reactions can often be performed in aqueous solutions without toxic reagents or solvents, representing a significant step towards environmentally benign chemical production. rsc.org
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication can dramatically reduce reaction times and improve yields. nih.gov For example, a microwave-irradiated, one-pot synthesis of 2-substituted benzoxazoles has been developed that is noted for its atom economy and reduced toxicity. nih.gov
Future synthetic methodologies will aim to provide not only the target compound, Benzoxazole, 5-methyl-2-(2-thienyl)-, in high yield and purity but also to facilitate the creation of a diverse library of analogues for structure-activity relationship studies.
Advanced Spectroscopic Probes and Imaging Agents
Benzoxazole derivatives are well-known for their fluorescent properties, making them excellent candidates for development as advanced spectroscopic probes and bio-imaging agents. ontosight.ai The specific structure of Benzoxazole, 5-methyl-2-(2-thienyl)- lends itself to tuning its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.
Future research in this area should focus on:
Targeted Bioimaging: A significant opportunity lies in developing derivatives of Benzoxazole, 5-methyl-2-(2-thienyl)- as fluorescent probes for the non-invasive imaging of specific biological targets. For example, novel 2-phenyl-1,3-benzoxazoles have been synthesized and evaluated as imaging agents for amyloid-β plaques, which are a hallmark of Alzheimer's disease. nih.gov Research could explore modifying the 5-methyl-2-(2-thienyl)benzoxazole scaffold to achieve high binding affinity and specificity for biomarkers associated with various diseases.
Cellular and Subcellular Imaging: The fluorescent nature of the benzoxazole core can be harnessed to stain and visualize cellular structures. ontosight.ai Future work could involve creating probes that selectively accumulate in specific organelles (e.g., mitochondria, lysosomes) to monitor cellular processes in real-time.
Environmental Sensing: The sensitivity of fluorophores to their local environment can be exploited to create sensors for detecting metal ions, pH changes, or specific biomolecules. Research could investigate how the spectroscopic properties of Benzoxazole, 5-methyl-2-(2-thienyl)- change in the presence of various analytes, paving the way for new diagnostic tools.
Computational studies, such as ab initio calculations, can be used alongside experimental work to predict and understand the vibrational and electronic spectra of new derivatives, accelerating the design of probes with desired optical properties. nih.gov
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. jocpr.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new compounds. jocpr.com For Benzoxazole, 5-methyl-2-(2-thienyl)-, AI and ML can be powerful allies in future research.
Potential applications include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel benzoxazole derivatives based on their chemical structure. youtube.com By training ML algorithms on existing data, researchers can screen virtual libraries of compounds to identify candidates with high predicted efficacy for specific targets (e.g., antimicrobial, anticancer) before committing to costly and time-consuming synthesis. researchgate.netfrontiersin.org
De Novo Drug Design: AI algorithms can design entirely new molecules with desired properties from the ground up. These models can learn the underlying rules of chemical structure and biological activity to generate novel benzoxazole derivatives optimized for specific therapeutic targets.
Property Prediction: Machine learning can predict a wide range of physicochemical properties, such as solubility, stability, and toxicity, early in the design phase. This allows researchers to prioritize compounds with favorable drug-like characteristics, reducing late-stage failures in the development pipeline. jocpr.comresearchgate.net
By leveraging AI and ML, future research can move beyond traditional trial-and-error approaches to a more data-driven and predictive strategy for designing and developing new applications for Benzoxazole, 5-methyl-2-(2-thienyl)- and its analogues. nih.gov
Exploration of Emerging Application Domains
While benzoxazoles have been extensively studied for their potential in medicinal chemistry, future research should also explore novel and emerging application domains for Benzoxazole, 5-methyl-2-(2-thienyl)-. biotech-asia.orgnih.govamazonaws.com Its unique combination of a benzoxazole core and a thienyl substituent suggests potential in fields beyond pharmaceuticals.
Unexplored avenues include:
Agrochemicals: There is a continuous need for new and effective agrochemicals to protect crops. Benzoxazole and benzothiazole (B30560) derivatives have shown promise as potential antibacterial, antifungal, and antiviral agents in agricultural applications. mdpi.com Future studies could evaluate the efficacy of 5-methyl-2-(2-thienyl)benzoxazole against various plant pathogens.
Organic Electronics and Materials Science: The conjugated π-system of the compound makes it a candidate for applications in organic electronics. Thienyl-substituted heterocyclic compounds are known to be useful in organic photovoltaics and other electronic devices. beilstein-journals.org Research could investigate its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a fluorescent whitening agent. rsc.org
Anticancer Agents: The benzoxazole scaffold is a core component in many compounds investigated for anticancer activity. nih.govnih.gov The introduction of the thienyl group may modulate this activity, and future research could focus on synthesizing and evaluating derivatives against various cancer cell lines to identify new therapeutic leads. nih.gov
By thinking beyond established applications, researchers can uncover new value and utility for Benzoxazole, 5-methyl-2-(2-thienyl)-, contributing to advancements in diverse scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
